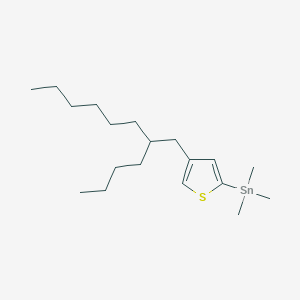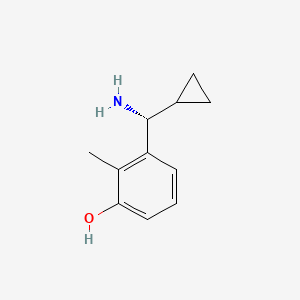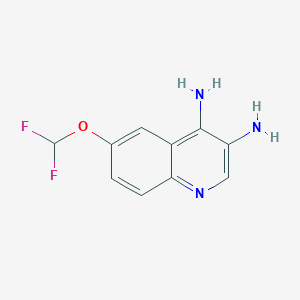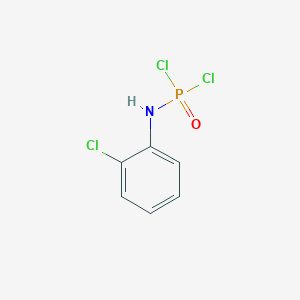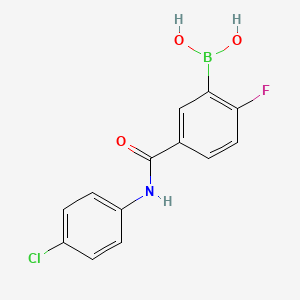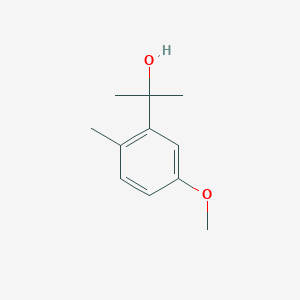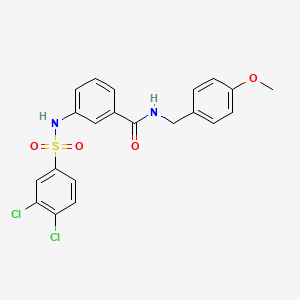
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide is a complex organic compound that features a sulfonamide group, a dichlorophenyl group, and a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichloroaniline with chlorosulfonic acid to form 3,4-dichlorophenylsulfonamide. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichlorophenylsulfonamide
- N-(4-Methoxybenzyl)benzamide
- 3,4-Dichloroaniline
Uniqueness
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. Its dichlorophenyl group enhances its reactivity, while the sulfonamide and methoxybenzyl groups contribute to its potential therapeutic effects.
Propiedades
Fórmula molecular |
C21H18Cl2N2O4S |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
3-[(3,4-dichlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-7-5-14(6-8-17)13-24-21(26)15-3-2-4-16(11-15)25-30(27,28)18-9-10-19(22)20(23)12-18/h2-12,25H,13H2,1H3,(H,24,26) |
Clave InChI |
BXZXMHHNACEBGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



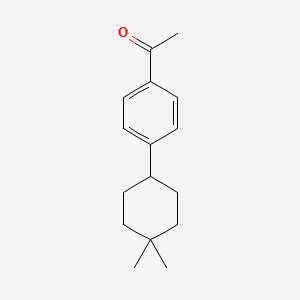
![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)
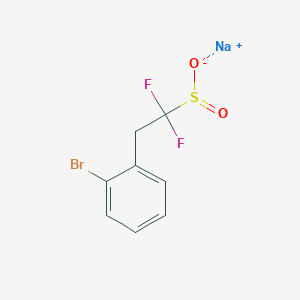
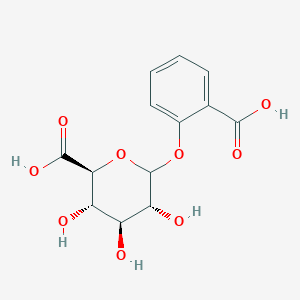
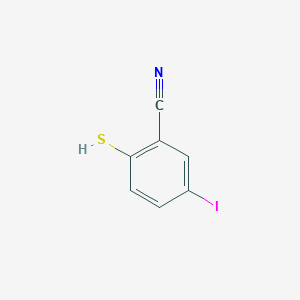
![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)

